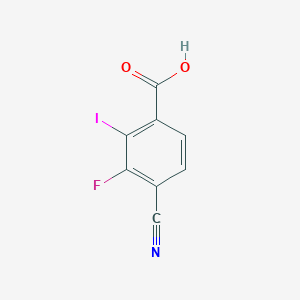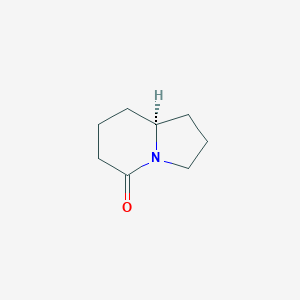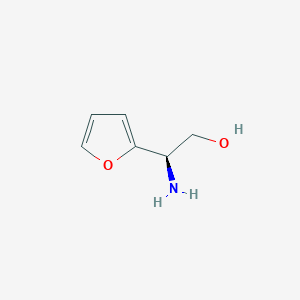
3-(Trifluoromethyl)quinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)quinoline 1-oxide is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of a trifluoromethyl group and an N-oxide functional group imparts distinct characteristics to the compound, making it a subject of interest in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethyl ketones and anilines, followed by cyclization and oxidation . Another approach involves the direct introduction of the trifluoromethyl group onto the quinoline ring using reagents like Togni reagent, catalyzed by copper (ii) triflate .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)quinoline 1-oxide may involve scalable synthetic routes such as the Bischler–Napieralski reaction or the Pictet–Gams reaction, which are well-suited for large-scale synthesis . These methods ensure high yields and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction of the N-oxide group can yield the corresponding quinoline.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
3-(Trifluoromethyl)quinoline 1-oxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage . This property is exploited in designing compounds with antibacterial and anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
- 2-(Trifluoromethyl)quinoline
- 4-(Trifluoromethyl)quinoline
- 1-(Trifluoromethyl)isoquinoline
- 4-(Trifluoromethyl)isoquinoline
Comparison: 3-(Trifluoromethyl)quinoline 1-oxide is unique due to the presence of both the trifluoromethyl group and the N-oxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated quinolines and isoquinolines . The N-oxide group enhances the compound’s ability to participate in redox reactions, while the trifluoromethyl group improves its pharmacokinetic properties .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
1-oxido-3-(trifluoromethyl)quinolin-1-ium |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7-3-1-2-4-9(7)14(15)6-8/h1-6H |
InChI 键 |
MHMFCFZBUKSPMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


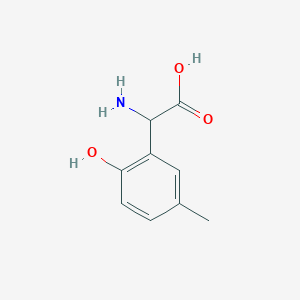
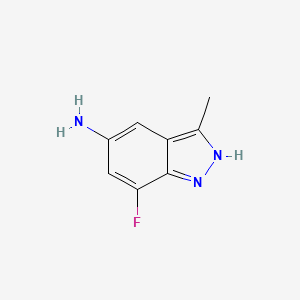
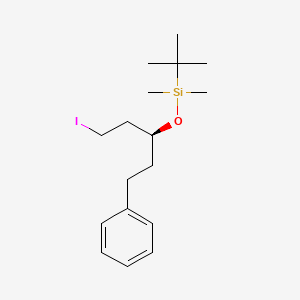
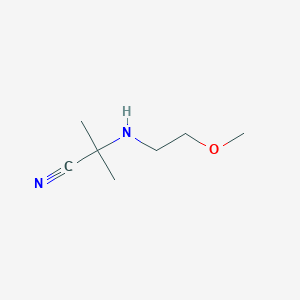

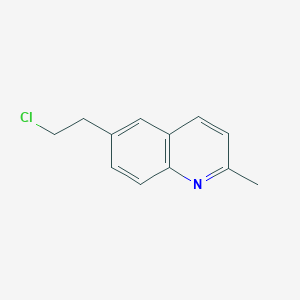
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
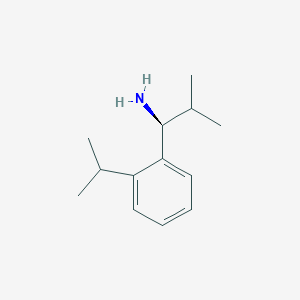

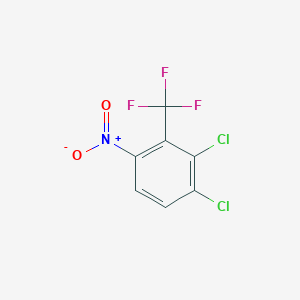
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
